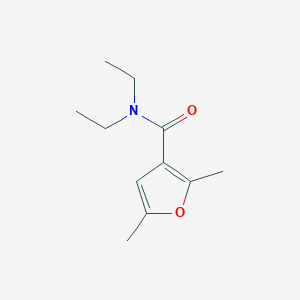
N-ethyl-4-methoxynaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-methoxynaphthalene-1-carboxamide, also known as 4-MeONaC, is a chemical compound that belongs to the family of naphthalene derivatives. It has been widely used in scientific research for its various applications, including its potential as a fluorescent probe for protein-ligand interactions and as a molecular tool for the study of membrane protein function. In
Mécanisme D'action
The mechanism of action of N-ethyl-4-methoxynaphthalene-1-carboxamide is not fully understood, but it is believed to involve its interaction with specific amino acid residues in the target protein. The naphthalene moiety of N-ethyl-4-methoxynaphthalene-1-carboxamide is thought to insert into hydrophobic pockets in the protein, while the amide group interacts with polar residues. This binding interaction can result in changes in the protein conformation or activity, leading to the observed effects of N-ethyl-4-methoxynaphthalene-1-carboxamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-ethyl-4-methoxynaphthalene-1-carboxamide depend on the specific protein target and the concentration used. In general, N-ethyl-4-methoxynaphthalene-1-carboxamide has been shown to modulate protein activity and function, and can be used to study protein-ligand interactions. It has also been reported to have some cytotoxic effects on cancer cells, although the mechanism of action for this is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-ethyl-4-methoxynaphthalene-1-carboxamide is its potential as a fluorescent probe for protein-ligand interactions. It has high binding affinity and specificity for certain proteins, making it a useful tool for studying protein function. Additionally, N-ethyl-4-methoxynaphthalene-1-carboxamide has been shown to have some cytotoxic effects on cancer cells, which could be explored further for potential therapeutic applications.
One limitation of N-ethyl-4-methoxynaphthalene-1-carboxamide is its potential toxicity and cytotoxicity at high concentrations. Careful optimization of experimental conditions and concentration ranges is necessary to ensure accurate results and minimize potential side effects. Additionally, N-ethyl-4-methoxynaphthalene-1-carboxamide may not be suitable for all protein targets, and alternative probes or methods may be necessary for certain studies.
Orientations Futures
There are several future directions for the use of N-ethyl-4-methoxynaphthalene-1-carboxamide in scientific research. One potential application is in the study of membrane protein function, where its ability to modulate the activity of MscL could be explored further. Additionally, N-ethyl-4-methoxynaphthalene-1-carboxamide could be used in the development of new fluorescent probes for protein-ligand interactions, with modifications to its chemical structure to optimize binding affinity and specificity. Finally, the cytotoxic effects of N-ethyl-4-methoxynaphthalene-1-carboxamide on cancer cells could be further investigated for potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-ethyl-4-methoxynaphthalene-1-carboxamide involves the reaction of 4-methoxynaphthalene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-ethylamine to form the final product, N-ethyl-4-methoxynaphthalene-1-carboxamide. The synthesis method has been reported in various studies, and the purity and yield of the final product can be optimized through different reaction conditions.
Applications De Recherche Scientifique
N-ethyl-4-methoxynaphthalene-1-carboxamide has been widely used in scientific research due to its potential as a fluorescent probe for protein-ligand interactions. It has been shown to bind to various proteins, including human serum albumin, and can be used to study the binding affinity and kinetics of these interactions. Additionally, N-ethyl-4-methoxynaphthalene-1-carboxamide has been used as a molecular tool for the study of membrane protein function. It has been shown to bind to the bacterial membrane protein MscL and modulate its activity, providing insights into the mechanism of action of this protein.
Propriétés
IUPAC Name |
N-ethyl-4-methoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-15-14(16)12-8-9-13(17-2)11-7-5-4-6-10(11)12/h4-9H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWVKQYCGQRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methoxynaphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)



![1-Morpholin-4-yl-2-[1-(pyrrolidine-1-carbonyl)cyclopentyl]ethanone](/img/structure/B7500690.png)




